Product packaging for Ipomeamarone(Cat. No.:CAS No. 20007-82-3)

Ipomeamarone

Cat. No.: B14765046
CAS No.: 20007-82-3
M. Wt: 250.33 g/mol
InChI Key: WOFDWNOSFDVCDF-UHFFFAOYSA-N
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Description

Ipomeamarone is a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) as a defense response to biotic stressors, such as fungal infections (e.g., Rhizopus stolonifer, Ceratocystis fimbriata) and insect damage . Structurally, it is a sesquiterpene derivative with a furan ring and multiple hydroxyl groups, characterized by the molecular formula C₁₅H₂₂O₃ . Its biosynthesis begins with trans-farnesol, progressing through intermediates like dendrolasin and 6-oxodendrolasin, and culminates in dehydrothis compound, which is enzymatically converted to this compound via cytochrome P450-mediated hydroxylation .

This compound is highly toxic, with an LD₅₀ of 230 mg/kg in mice, causing liver and lung damage in mammals . Its accumulation in sweet potato tissues—even in visually healthy regions adjacent to infection sites—poses significant risks to livestock and human health, particularly when contaminated roots are consumed raw or undercooked . Concentrations vary widely across cultivars and infection stages, ranging from 12.4–144.5 mg/kg in controls to 2,330 mg/kg in infected samples .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B14765046 Ipomeamarone CAS No. 20007-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDWNOSFDVCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90911590
Record name 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-23-5, 20007-82-3, 11033-12-8
Record name (+)-Ipomeamarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipomeamarone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOHLMANN 176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ipomeamarone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Isolation and Purification

Ipomeamarone is isolated from infected sweetpotatoes using a combination of extraction and chromatographic techniques :

Process Overview :

  • Methanol Extraction : Infected sweetpotato roots are blended with methanol and NaCl, followed by filtration and rotary evaporation.

  • Column Chromatography : Crude extracts undergo silica gel chromatography using hexane–ethyl acetate gradients to isolate furanoterpenoid fractions.

  • Final Purification : HPLC (C-18 column, isocratic mobile phase) yields pure this compound (0.12% yield) and dehydrothis compound (0.10% yield) .

Analytical Techniques for Identification

This compound’s structure and purity are confirmed via multiple spectroscopic and chromatographic methods :

Key Techniques :

  • HPLC : Retention times of 16.4 min (this compound) and 11.6 min (dehydrothis compound) .

  • GC-MS : this compound elutes at 20.8 min, identified via mass spectral fragmentation .

  • LC-QToF-MS : Accurate mass measurement confirms elemental composition (C₁₅H₂₃O₃, m/z 251.1647) .

  • NMR :

    • 1D and 2D NMR (COSY, HSQC, HMBC, NOESY) validate structural features, including tetrahydrofuran ring and substituents .

    • Dehydrothis compound’s 1H shifts (e.g., δ 6.15 ppm at C-7) align with literature data .

Table 2: Analytical Method Comparisons

MethodKey FeaturesRetention Time (min)
HPLCIsocratic mobile phase (60:40 A:B)16.4 (this compound)
GC-MSFragmentation pattern analysis20.8
LC-QToF-MSAccurate mass (m/z 251.1647)2.87

Stereochemical Considerations

The absolute configuration of (+)-ipomeamarone was determined as 1R,4S through chemical correlations with defined stereochemical standards . This configuration is critical for its biological activity and synthesis planning .

Quantitation and Toxicological Relevance

This compound’s toxicity is quantified using calibration curves from isolated standards :
y=583,064x+642,221 (R2=0.9991)y = 583,064x + 642,221 \ (R^2 = 0.9991)
for this compound, and
y=324,980x+177,617 (R2=0.9995)y = 324,980x + 177,617 \ (R^2 = 0.9995)
for dehydrothis compound. Studies highlight its accumulation in healthy-looking sweetpotato parts at toxic levels (e.g., up to 249.1491 m/z in LC-QToF-MS) .

This synthesis, isolation, and analytical framework underscores this compound’s complexity and its role as a phytoalexin. The integration of chiral catalysis , rigorous purification , and advanced spectroscopy ensures accurate characterization for agricultural and toxicological assessments.

Mechanism of Action

Comparison with Similar Compounds

Dehydroipomeamarone

  • Structure : Precursor to this compound, with the molecular formula C₁₅H₂₀O₃ (lacks one hydroxyl group compared to this compound) .
  • Role : Direct biosynthetic intermediate; accumulates in higher concentrations than this compound in infected sweet potatoes (e.g., 2,914.2 mg/kg in Kemb cultivars vs. 1,476.2 mg/kg for this compound) .
  • Toxicity : Exhibits similar toxicity to this compound, though its mechanisms are less studied .

Ipomeamaronol and 4-Ipomeanol

  • Structure : Hydroxylated derivatives of this compound .
  • Role: Minor furanoterpenoids detected in infected sweet potatoes; their biosynthesis pathways remain unclear .
  • Toxicity: 4-Ipomeanol is specifically linked to lung toxicity in livestock, but ipomeamaronol’s effects are underexplored .

Umbelliferone

  • Structure: A coumarin derivative, distinct from furanoterpenoids .
  • Role : Produced alongside this compound during fungal infections; acts as a secondary phytoalexin .
  • Toxicity : Less toxic than this compound but contributes to bitter taste in damaged sweet potatoes .

Merrekentrones A-D

  • Structure: Furanosesquiterpenes isolated from Merremia species; structurally analogous to this compound but lack a hydroxyl group at C-15 .
  • Toxicity: No reported toxicity in mammals .

Toxicity Profiles

Compound LD₅₀ (Mice) Target Organs Detoxification Methods
This compound 230 mg/kg Liver, Lungs Cooking (80% reduction)
Dehydrothis compound Not reported Presumed similar to this compound Limited data
4-Ipomeanol 35–40 mg/kg Lungs Fermentation (ineffective)

Detection and Quantification Methods

Technique This compound Sensitivity Dehydrothis compound Sensitivity
LC-QToF-MS 0.01 μg/μL 0.01 μg/μL
GC-MS Rt = 20.8 min Rt = 21.4 min
Thin-Layer Chromatography 0.002 μg (pure) 0.005 μg (pure)

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